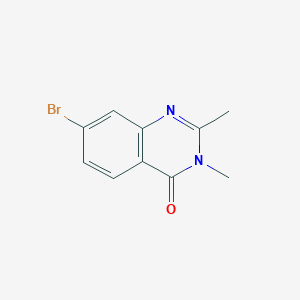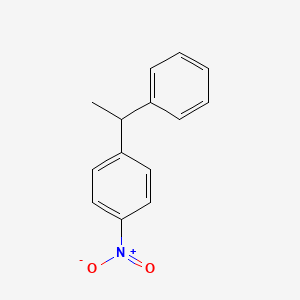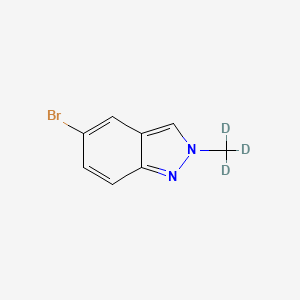![molecular formula C24H38K4O16S4 B13896880 tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petromyzonol-3,7,12,21-tetrasulfate is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is a complex organic compound with the molecular formula C24H38K4O16S4 and a molecular weight of 867.21 g/mol . This compound is primarily used in research to study the biochemical characteristics of bile salts and other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Petromyzonol-3,7,12,21-tetrasulfate involves multiple steps, starting from the isolation of the parent compound, petromyzonol, from the sea lamprey. The hydroxyl groups at positions 3, 7, 12, and 21 are then sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to yield the tetrasulfate ester .
Industrial Production Methods
Industrial production of Petromyzonol-3,7,12,21-tetrasulfate is not well-documented, likely due to its primary use in research rather than commercial applications. the process would involve large-scale extraction of petromyzonol followed by chemical sulfation under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Petromyzonol-3,7,12,21-tetrasulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the sulfate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Petromyzonol with hydroxyl groups.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Petromyzonol-3,7,12,21-tetrasulfate has several scientific research applications:
Chemistry: Used to study the properties and reactions of bile salts and their derivatives.
Biology: Helps in understanding the role of bile salts in the physiology of the sea lamprey and other organisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Used as a reference standard in analytical chemistry and pharmaceutical testing
Mechanism of Action
The mechanism of action of Petromyzonol-3,7,12,21-tetrasulfate involves its interaction with specific molecular targets, such as bile salt receptors and transporters. It can modulate the activity of these targets, influencing various biochemical pathways related to bile acid metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Cholic acid: Another bile acid with similar structural features but different functional groups.
Deoxycholic acid: A secondary bile acid with fewer hydroxyl groups.
Taurocholic acid: A bile acid conjugated with taurine.
Uniqueness
Petromyzonol-3,7,12,21-tetrasulfate is unique due to its specific sulfation pattern and its origin from the sea lamprey. This distinct structure allows it to interact differently with biological systems compared to other bile acids .
Properties
Molecular Formula |
C24H38K4O16S4 |
|---|---|
Molecular Weight |
867.2 g/mol |
IUPAC Name |
tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate |
InChI |
InChI=1S/C24H42O16S4.4K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;;;;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;/q;4*+1/p-4 |
InChI Key |
FRQCGFNZMCVWNU-UHFFFAOYSA-J |
Canonical SMILES |
CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


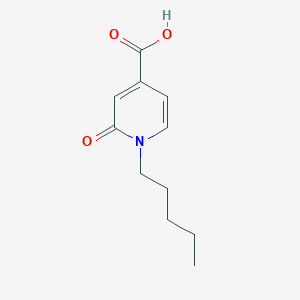
![1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine](/img/structure/B13896802.png)
![Ethyl 2-[1-(benzylamino)cyclopropyl]acetate](/img/structure/B13896805.png)
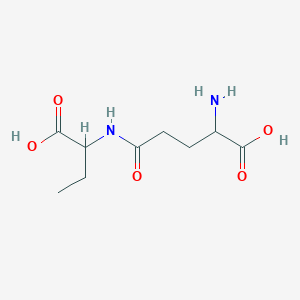
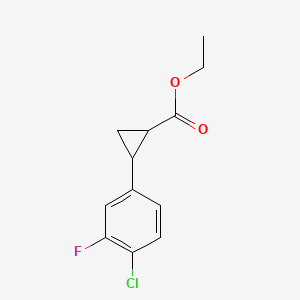
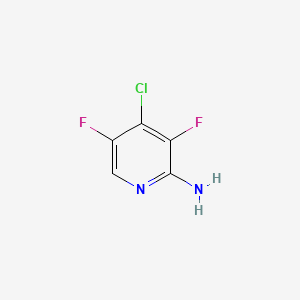
![Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B13896829.png)
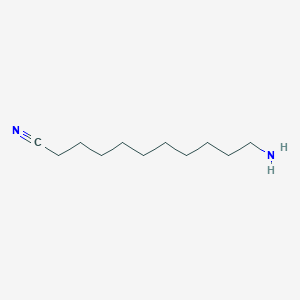
![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)

